molecular formula C13H19ClN2O2 B15319000 benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride

benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride

Cat. No.: B15319000
M. Wt: 270.75 g/mol
InChI Key: BHVPBFWFLJELIV-UHFFFAOYSA-N
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Description

Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride is a stereochemically defined carbamate salt with a cyclobutane core. Its structure features a benzyl carbamate group linked to a 1-methylcyclobutylamine moiety in the (1r,3s) configuration, protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a chiral building block or protective intermediate for amines. The stereochemistry of the cyclobutane ring is critical, as it influences conformational rigidity and interactions in biological systems or catalytic processes.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl N-(3-amino-1-methylcyclobutyl)carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-13(7-11(14)8-13)15-12(16)17-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,16);1H

InChI Key

BHVPBFWFLJELIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)N)NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the amino group: The amino group is introduced via an amination reaction, often using reagents like ammonia or amines.

    Carbamate formation: The carbamate group is formed by reacting the amine with a chloroformate or similar reagent.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or benzyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with the removal of oxygen-containing groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features :

  • Cyclobutyl backbone : The strained four-membered ring enhances reactivity and steric specificity.
  • Carbamate group : Provides stability and facilitates controlled amine deprotection.
  • Benzyl moiety : Enhances lipophilicity and serves as a protective group.
  • Hydrochloride salt : Improves solubility and crystallinity for characterization.

Synthesis typically involves coupling (1r,3s)-3-amino-1-methylcyclobutane with benzyl chloroformate, followed by HCl salt formation. Structural confirmation relies on advanced techniques such as X-ray crystallography, NMR, and mass spectrometry .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Benzyl N-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate hydrochloride C₁₃H₁₉ClN₂O₂ 294.76 Carbamate, cyclobutylamine, HCl Chiral intermediates, drug synthesis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₂H₁₇NO₂ 207.27 Benzamide, tertiary alcohol Metal-catalyzed C–H functionalization

Key Differences :

  • Backbone : The cyclobutane ring in the target compound introduces strain and stereochemical complexity, unlike the acyclic tertiary alcohol in the benzamide analog.
  • Functional Groups : The carbamate group (-OCONH-) in the target compound contrasts with the benzamide (-CONH-) in , altering reactivity. Carbamates are more hydrolytically stable than amides but can be cleaved under milder acidic/basic conditions.
  • Salt Form : The hydrochloride salt enhances aqueous solubility, whereas the benzamide is neutral, favoring organic-phase reactions .

Common Techniques :

  • Both compounds use ¹H/¹³C NMR for functional group verification.
  • X-ray crystallography is employed to resolve stereochemistry and intermolecular interactions, facilitated by SHELX for refinement .

Thermodynamic Stability :

  • The cyclobutane ring’s strain in the target compound may lower activation energy for ring-opening reactions, unlike the more stable benzamide.

Methodological Insights from Evidence

  • X-ray Crystallography : SHELX software and ORTEP-3 were critical in resolving the cyclobutane stereochemistry and benzamide’s directing group, underscoring their universal utility in small-molecule crystallography.
  • Spectroscopy : Both compounds rely on NMR for functional group assignment, but the benzamide’s tertiary alcohol (δ ~1.3 ppm in ¹H NMR) contrasts with the target compound’s cyclobutyl protons (δ ~2.5–3.0 ppm) .

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